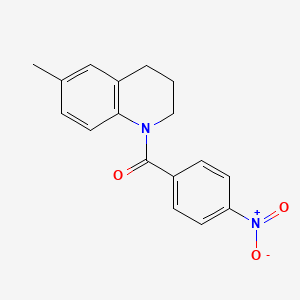

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-12-4-9-16-14(11-12)3-2-10-18(16)17(20)13-5-7-15(8-6-13)19(21)22/h4-9,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOQMXVYAGBYKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Microwave-Assisted Friedländer Synthesis

The quinoline core is efficiently constructed via a microwave-assisted Friedländer reaction. Aniline derivatives react with malonic acid under polyphosphoric acid (PPA) catalysis to form 4-hydroxyquinolin-2-one intermediates. For 6-methyl substitution, 4-methylaniline serves as the starting material.

Procedure :

- PPA Preparation : Phosphorus pentoxide (287.9 g) is added to 85% phosphoric acid (200 g) under microwave heating (15 min, 400 W).

- Cyclization : 4-Methylaniline (7 mL, 5 mmol) and malonic acid (5.2 g, 5 mmol) are mixed with PPA (20 g) and irradiated at 210°C for 2 × 20 min. The product, 6-methyl-4-hydroxyquinolin-2-one , is isolated via ethanol extraction (35% yield).

Key Data :

Base-Mediated Reductive Cyclization

An alternative route employs a Diels–Alder reaction followed by base-mediated reductive cyclization. This method is advantageous for introducing nitrogen into the bicyclic system.

Procedure :

- Diels–Alder Reaction : 4-Nitrophenylcyclohexanone is synthesized via [4+2] cycloaddition.

- Reductive Cyclization : The ketone-nitrobenzene intermediate undergoes base-mediated cyclization (e.g., KOH/EtOH, 80°C) to yield the hexahydro-2,6-methano-1-benzazocine framework.

Key Data :

- Yield : Up to 87% for substituted nitrobenzenes.

- Cytotoxicity : Derivative 4h (enone-containing) shows activity against 8 cancer cell lines.

Acylation for Methanone Bridge Installation

Nucleophilic Acyl Substitution

The 4-nitrophenyl group is introduced via acylation of the quinoline nitrogen using 4-nitrobenzoyl chloride.

Procedure :

- Quinoline Activation : 6-Methyl-3,4-dihydro-2H-quinoline is deprotonated with NaH in dry THF.

- Acylation : 4-Nitrobenzoyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at 25°C for 12 h.

- Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

Microwave-Enhanced Coupling

Microwave irradiation accelerates the acylation step, reducing reaction time from hours to minutes.

Procedure :

- Microwave Conditions : Quinoline (1 eq), 4-nitrobenzoyl chloride (1.1 eq), and Et3N (2 eq) in DMF are irradiated at 100°C (300 W, 15 min).

- Purification : Recrystallization from methanol yields crystalline product.

Key Data :

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

Insights :

- Reductive cyclization offers superior yields but requires stringent temperature control.

- Microwave methods enhance purity and reduce reaction times but necessitate specialized equipment.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

High-Performance Liquid Chromatography (HPLC)

Challenges and Optimization Strategies

Nitro Group Sensitivity

The 4-nitrophenyl group is prone to reduction under acidic conditions. Using aprotic solvents (e.g., THF, DMF) and avoiding strong acids during workup preserves functionality.

Purification Difficulties

Silica gel chromatography with gradient elution (hexane → EtOAc) resolves co-eluting impurities. Recrystallization from ethanol further enhances purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Quinoline derivatives have shown promise in treating diseases such as malaria, cancer, and bacterial infections.

Medicine

Medically, the compound’s derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitrophenyl group enhances its ability to interact with biological targets, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Wirkmechanismus

The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that induce cellular damage. These combined effects contribute to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key compounds with structural or functional similarities:

Key Comparative Insights

Electrophilic Effects of 4-Nitrophenyl Group

The 4-nitrophenyl group is a critical pharmacophore in multiple compounds. In pyrimidine derivatives (e.g., Compound 9c), this group significantly enhances calcium channel blocker activity compared to methyl or chlorophenyl substituents . Similarly, computational studies on (4-fluorophenyl)[5-(4-nitrophenyl)pyrazolyl]methanone derivatives demonstrate that nitro groups increase global electrophilicity, favoring interactions with biological targets .

Impact of Core Heterocycle

- Dihydroquinoline vs. This rigidity may enhance selectivity for specific targets, such as ER receptors (as seen in ) or ion channels.

- Piperazine and Indoline Derivatives: Flexible heterocycles like piperazine () or indoline () may improve solubility but reduce target specificity. The dihydroquinoline’s planar structure could favor interactions with hydrophobic binding pockets.

Methyl Substituent Effects

The 6-methyl group on the dihydroquinoline ring may influence lipophilicity and metabolic stability.

Therapeutic Potential

- Calcium Channel Modulation: Compound 9c (pyrimidine with 4-nitrophenyl) exhibits superior calcium channel blocking activity to the drug Nifedipine . The target compound’s dihydroquinoline core and nitro group position it as a candidate for similar applications.

- Multi-Target Agents: highlights dihydroquinoline derivatives as ER modulators, suggesting the target compound could be optimized for oncology or hormone-related therapies .

Biologische Aktivität

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone, a compound with the chemical formula and CAS number 727652-09-7, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline moiety linked to a nitrophenyl group. This structural configuration is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.32 g/mol |

| CAS Number | 727652-09-7 |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating promising antibacterial potential comparable to standard antibiotics like ceftriaxone .

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. For example, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, leading to increased lactate dehydrogenase (LDH) levels in treated cells .

Table: Anticancer Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis |

| A549 | 200 | Cell cycle arrest at S phase |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 10 µg/mL. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities that are crucial for cell signaling.

- DNA Interaction : Some quinoline derivatives are known to intercalate with DNA, affecting replication and transcription processes.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Study on Antimicrobial Efficacy : A study published in MDPI reported that derivatives similar to this compound displayed significant antibacterial activity against E. faecalis and K. pneumoniae, with inhibition zones measuring up to 30 mm .

- Cancer Cell Line Research : Research conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a marked increase in apoptosis markers compared to untreated controls .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone?

The synthesis typically involves coupling a substituted quinoline derivative with a nitro-substituted benzoyl chloride. Key steps include:

- Friedel-Crafts acylation : Reacting 6-methyl-3,4-dihydro-2H-quinoline with 4-nitrobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .

- Solvent optimization : Dichloromethane or toluene is preferred for controlling reaction exothermicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields high-purity product.

Critical parameters : Temperature control (0–5°C during acylation) and moisture exclusion to prevent side reactions.

Advanced: How can computational modeling optimize the reaction conditions for synthesizing this compound?

Advanced approaches combine DFT calculations and molecular docking to predict reactivity:

- Transition state analysis : Identifies energy barriers for acylation, guiding catalyst selection (e.g., AlCl₃ vs. FeCl₃) .

- Solvent polarity modeling : COSMO-RS simulations assess solvent effects on reaction kinetics, favoring low-polarity solvents like toluene for improved yields .

- By-product mitigation : Machine learning algorithms analyze historical data to predict impurity formation under varying stoichiometries .

Basic: What spectroscopic techniques are used to characterize this compound?

Core methods include:

- NMR spectroscopy :

- Mass spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 337.1 (calculated: 337.13) .

- IR spectroscopy : Stretching bands at ~1680 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Advanced: How do electronic effects of the nitro group influence biological activity?

The nitro group’s electron-withdrawing nature enhances:

- Receptor binding : Stabilizes charge-transfer interactions with hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) .

- Metabolic stability : Reduces oxidative metabolism in hepatic microsomes, as shown in CYP450 inhibition assays .

Methodological validation :

Basic: What in vitro assays are used to evaluate its biological activity?

Standard protocols include:

- Anticancer screening : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ typically 5–20 µM) .

- Anti-inflammatory testing : Inhibition of COX-2 via ELISA, with IC₅₀ compared to celecoxib .

- Antimicrobial activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .

Advanced: How can structural modifications improve target selectivity?

Strategies to reduce off-target effects:

- Bioisosteric replacement : Swap nitro group with trifluoromethyl (-CF₃) to maintain electron-withdrawing effects while enhancing lipophilicity .

- Ring saturation : Hydrogenate the dihydroquinoline moiety to modulate conformation and reduce CYP3A4 metabolism .

- Proteomics profiling : SILAC-based mass spectrometry identifies off-target kinase interactions post-modification .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Thermal stability : TGA/DSC shows decomposition above 200°C; store at -20°C in amber vials .

- Photostability : UV-Vis spectroscopy reveals degradation under UV light (λ > 300 nm); use light-protected containers .

- Hydrolytic stability : HPLC monitoring detects <5% degradation in pH 7.4 buffer over 72 hours .

Advanced: How do contradictory solubility data from different studies arise, and how can they be resolved?

Discrepancies often stem from:

- Polymorphism : XRPD identifies crystalline vs. amorphous forms with differing solubility .

- Solvent history : Residual DMSO from biological assays artificially elevates aqueous solubility measurements.

Resolution :

Basic: What chromatographic methods separate this compound from synthetic by-products?

- HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase: acetonitrile/0.1% TFA (70:30), flow rate 1 mL/min, retention time ~8.2 min .

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (1:1), Rf = 0.45 under UV 254 nm .

Advanced: What mechanistic insights explain its activity in neurodegenerative models?

- Cholinesterase inhibition : Ellman’s assay shows IC₅₀ = 12 µM for AChE, with molecular dynamics simulations revealing π-π stacking with Trp86 .

- Neuroprotection : Reduces ROS in SH-SY5Y cells via Nrf2 pathway activation, quantified by flow cytometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.